molecular formula C13H27NO B14729098 N,N-diethylnonanamide CAS No. 10385-09-8

N,N-diethylnonanamide

Cat. No.: B14729098
CAS No.: 10385-09-8
M. Wt: 213.36 g/mol
InChI Key: VYMLHBZXBXZDFY-UHFFFAOYSA-N
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Description

It is synthesized via the reaction of nonanoyl chloride with diethylamine in the presence of triethylamine (Et₃N) as a base, yielding a quantitative amount of a yellow oil . Structural confirmation is achieved through spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and IR spectroscopy, which align with literature data .

Properties

CAS No.

10385-09-8

Molecular Formula

C13H27NO

Molecular Weight

213.36 g/mol

IUPAC Name

N,N-diethylnonanamide

InChI

InChI=1S/C13H27NO/c1-4-7-8-9-10-11-12-13(15)14(5-2)6-3/h4-12H2,1-3H3

InChI Key

VYMLHBZXBXZDFY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(=O)N(CC)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethylnonanamide typically involves the reaction of nonanoic acid with diethylamine. The process can be carried out under reflux conditions with a suitable dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction is usually performed in an inert solvent like dichloromethane or toluene to ensure the stability of the reactants and products.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethylnonanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group, resulting in the formation of N,N-diethylnonylamine.

    Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxylamine (NH2OH) and hydrazine (N2H4) can be employed under mild conditions.

Major Products Formed

    Oxidation: Nonanoic acid and its derivatives.

    Reduction: N,N-Diethylnonylamine.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

N,N-Diethylnonanamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of other amides and related compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a drug intermediate or active pharmaceutical ingredient.

    Industry: It is used in the production of specialty chemicals, lubricants, and surfactants.

Mechanism of Action

The mechanism of action of N,N-diethylnonanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amide group can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of N,N-diethylnonanamide, highlighting differences in acyl chain length, substituents, and functional properties:

Compound Name Acyl Chain Length Substituents on N-Atom Physical State Key Applications Synthesis Method Reference ID
This compound C9 Two ethyl groups Yellow oil Organic synthesis intermediate Nonanoyl chloride + diethylamine (Et₃N)
N,N-Dimethylpentanamide C5 Two methyl groups Liquid (exact state unspecified) Solvent, pharmaceutical intermediate Pentanoyl chloride + dimethylamine
N,N-Diethyl-3-toluamide (DEET) C7 (aromatic) Two ethyl groups Oily liquid Insect repellent m-Toluic acid derivative + diethylamine
N,N-Diethylacetamide C2 Two ethyl groups Liquid Solvent, polymer production Acetyl chloride + diethylamine
Decanamide, N,N-bis(2-hydroxyethyl) C10 Two hydroxyethyl groups Solid/Liquid (unspecified) Surfactant, emulsifier Decanoyl chloride + diethanolamine

Structural and Functional Insights

Acyl Chain Length and Solubility: this compound’s long C9 chain confers lipophilicity, making it less polar than shorter-chain analogs like N,N-diethylacetamide (C2). This property influences solubility in organic solvents, with longer chains favoring non-polar media . In contrast, N,N-dimethylpentanamide (C5) balances moderate polarity and lipophilicity, enabling use in mixed-solvent systems .

Hydroxyethyl groups in Decanamide, N,N-bis(2-hydroxyethyl) introduce hydrogen-bonding capability, enhancing water solubility and surfactant properties .

Functional Applications :

  • DEET (N,N-diethyl-3-toluamide) leverages its aromatic toluamide group for volatility and skin permeability, critical for insect-repellent efficacy .
  • N,N-Diethylacetamide (C2) and N,N-dimethylformamide (DMF) are polar aprotic solvents with high boiling points, widely used in polymer processing and organic reactions .

Spectroscopic Trends

  • ¹H-NMR: this compound shows characteristic peaks for ethyl groups (δ 1.0–1.3 ppm, triplets) and the acyl chain (δ 1.2–1.6 ppm, multiplets) .
  • IR : Strong absorbance near 1640 cm⁻¹ (amide C=O stretch) is consistent across analogs like DEET and N,N-diethylacetamide .

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